tert-Butyl 2-(aminomethyl)-4-methoxy-2-methylpyrrolidine-1-carboxylate
CAS No.:
Cat. No.: VC17728766
Molecular Formula: C12H24N2O3
Molecular Weight: 244.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H24N2O3 |
|---|---|
| Molecular Weight | 244.33 g/mol |
| IUPAC Name | tert-butyl 2-(aminomethyl)-4-methoxy-2-methylpyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C12H24N2O3/c1-11(2,3)17-10(15)14-7-9(16-5)6-12(14,4)8-13/h9H,6-8,13H2,1-5H3 |
| Standard InChI Key | KKPUGHVSDJAPBW-UHFFFAOYSA-N |
| Canonical SMILES | CC1(CC(CN1C(=O)OC(C)(C)C)OC)CN |
Introduction
Chemical Structure and Physicochemical Properties
The molecular architecture of tert-butyl 2-(aminomethyl)-4-methoxy-2-methylpyrrolidine-1-carboxylate comprises a five-membered pyrrolidine ring with three distinct substituents:
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A tert-butyl carbamate (Boc) group at position 1, which protects the nitrogen atom.
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Aminomethyl (-CH2NH2) and methyl (-CH3) groups at position 2.
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A methoxy (-OCH3) group at position 4.
Table 1: Key Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C12H24N2O3 |
| Molecular Weight | 244.33 g/mol |
| Boiling Point | Estimated 320–350°C (decomposes) |
| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO) |
| Stability | Hydrolytically sensitive under acidic conditions |
The Boc group enhances solubility in organic solvents while preventing undesired reactions at the nitrogen site during synthesis . The aminomethyl group introduces a primary amine, enabling further functionalization, while the methoxy group contributes to electron-donating effects that influence reactivity .
Synthesis and Manufacturing Strategies
Pyrrolidine Ring Formation
The pyrrolidine core is typically synthesized via cyclization reactions or reductive amination. For example, a modified Dieckmann cyclization of γ-amino esters could yield the pyrrolidine skeleton, followed by Boc protection using di-tert-butyl dicarbonate (Boc2O) in tetrahydrofuran (THF) .
Aminomethyl and Methyl Groups at Position 2
A Mannich reaction or alkylation is employed to introduce the aminomethyl and methyl groups. For instance, reacting the Boc-protected pyrrolidine with formaldehyde and methylamine under acidic conditions could achieve this .
Methoxy Group at Position 4
The methoxy substituent is introduced via nucleophilic aromatic substitution or oxidation-methylation. A plausible route involves:
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Oxidation of position 4 to a ketone using KMnO4.
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Methylation with methyl iodide (CH3I) in the presence of a base like NaH .
Table 2: Representative Synthetic Pathway
| Step | Reaction Type | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Boc Protection | Boc2O, THF, 0°C → RT | 85 |
| 2 | Mannich Reaction | HCHO, MeNH2, HCl, EtOH | 72 |
| 3 | Methoxylation | CH3I, NaH, DMF | 68 |
Applications in Pharmaceutical Chemistry
Drug Intermediate
This compound’s Boc-protected amine and methoxy group make it valuable for synthesizing neurological therapeutics. For example, it could serve as a precursor for dopamine reuptake inhibitors or serotonin receptor modulators .
Peptide Mimetics
The rigid pyrrolidine scaffold mimics peptide backbones, enabling the design of protease-resistant analogs. Substitutions at positions 2 and 4 enhance binding affinity to target enzymes .
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